molecular formula C16H25N3O4S B5668755 1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B5668755
M. Wt: 355.5 g/mol
InChI Key: RQHZDJHDBUDYKO-JSGCOSHPSA-N
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Description

Synthesis Analysis

Research into the synthesis of complex molecules often involves the development of novel diamines containing pyridine groups, as seen in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These compounds are synthesized through polycondensation reactions, indicating a methodological relevance to synthesizing compounds with similar structural elements to the requested molecule (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as pyridine-2,6-dicarboxamide derivatives, showcases the importance of intramolecular and intermolecular hydrogen bonding. These bonding interactions significantly influence the molecule's solid-state and solution-state behavior, hinting at the complex interplay of forces that would be relevant in analyzing the requested compound's structure (Marlin et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of molecules containing pyridine rings and sulfonyl groups can be influenced by their substituents, as seen in various synthesized pyridine derivatives. These compounds' reactivity towards different reagents and conditions provides insights into potential reactions and stability considerations for the compound (Prek et al., 2015).

Physical Properties Analysis

The physical properties of polyamides and other related compounds, such as solubility, glass transition temperatures, and mechanical strength, highlight the impact of molecular structure on material characteristics. These findings can guide the prediction of physical behavior and material applications for the requested compound (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

Investigations into the chemical properties of structurally similar molecules, such as those involving sulfone and pyridine groups, can shed light on reactivity patterns, stability under various conditions, and potential for functionalization. This information is crucial for understanding the chemical behavior and versatility of the compound (Gilbile et al., 2017).

properties

IUPAC Name

1,6-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-5-6-12-9-19(24(4,22)23)10-14(12)17-15(20)13-8-7-11(2)18(3)16(13)21/h7-8,12,14H,5-6,9-10H2,1-4H3,(H,17,20)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHZDJHDBUDYKO-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2=CC=C(N(C2=O)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2=CC=C(N(C2=O)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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